molecular formula C12H10N4 B3022384 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 52217-39-7

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B3022384
CAS No.: 52217-39-7
M. Wt: 210.23 g/mol
InChI Key: BTTKVIVWBIPDIH-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyrazolopyrimidine derivative that has a unique chemical structure, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives Synthesis : Research by Ajani et al. (2019) focused on synthesizing pyrazole-based pyrimidine scaffolds, incorporating elements like 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. These compounds are potential candidates for biological activity and pharmacological research, indicating their significance in drug discovery (Ajani et al., 2019).

Biological and Medicinal Properties

  • Antimicrobial and Antibacterial Effects : Beyzaei et al. (2017) investigated new derivatives of pyrazolo[3,4-d]pyrimidine for their inhibitory properties against pathogenic bacteria. The study suggests that compounds containing this compound could be effective against specific bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

  • Anticancer and Radioprotective Activities : Ghorab et al. (2009) synthesized pyrazolo[3,4-d]pyrimidine derivatives with amino acid moieties, showing significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Some compounds also exhibited radioprotective activity, highlighting the therapeutic potential of such derivatives (Ghorab et al., 2009).

  • Adenosine Receptor Affinity : Harden et al. (1991) studied pyrazolo[3,4-d]pyrimidine analogues for their A1 adenosine receptor affinity. This research implies that derivatives of this compound could play a role in developing compounds with specific receptor targeting capabilities (Harden et al., 1991).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Chen et al. (1999) synthesized and characterized the crystal structure of a compound similar to this compound. Such studies are crucial for understanding the molecular geometry and electronic structure, which are vital for its application in various fields (Chen et al., 1999).

  • Mass Spectra Analysis : Higashino et al. (1976) provided an in-depth mass spectra analysis of 1-methyl (or phenyl)-1H-pyrazolo[3,4-d]pyrimidines, which is essential for determining the compound's fragmentation patterns and stability under various conditions (Higashino et al., 1976).

Future Directions

The future directions for the research and development of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine could involve further optimization as anticancer agents . Given their promising pharmacological properties, these compounds could be attractive therapeutic targets for many diseases, particularly cancer .

Properties

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTKVIVWBIPDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=NC=C12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506615
Record name 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52217-39-7
Record name 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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